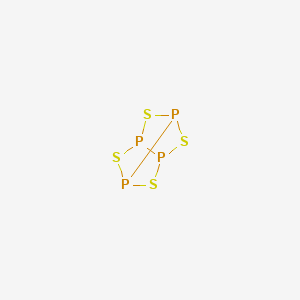
Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl: is an organometallic compound that features zirconium as its central metal atom. This compound is part of the metallocene family, which are known for their sandwich-like structure where the metal is sandwiched between two cyclopentadienyl anions. The presence of butyl and methyl groups on the cyclopentadienyl rings adds to the compound’s unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl typically involves the reaction of zirconium tetrachloride with 1-butyl-3-methylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The dimethyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligands like phosphines or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Zirconium oxides.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium complexes.
Scientific Research Applications
Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of advanced materials and coatings due to its unique reactivity and stability
Mechanism of Action
The mechanism by which Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl exerts its effects involves the interaction of the zirconium center with various substrates. The cyclopentadienyl rings provide a stable environment for the zirconium, allowing it to participate in catalytic cycles. The butyl and methyl groups influence the compound’s reactivity and selectivity by steric and electronic effects .
Comparison with Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Lacks the butyl and methyl substituents, leading to different reactivity and applications.
Bis(1-butyl-3-methylcyclopentadienyl)zirconium dichloride: Similar structure but with chloride ligands instead of dimethyl, affecting its chemical behavior
Uniqueness: The presence of butyl and methyl groups in Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl makes it unique in terms of its steric and electronic properties. These substituents enhance its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C22H36Zr |
|---|---|
Molecular Weight |
391.7 g/mol |
IUPAC Name |
3-butyl-1-methylcyclopenta-1,3-diene;carbanide;zirconium(4+) |
InChI |
InChI=1S/2C10H15.2CH3.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6-8H,3-5H2,1-2H3;2*1H3;/q4*-1;+4 |
InChI Key |
AZLWQZCZCHJEFI-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].CCCCC1=C[CH-]C(=C1)C.CCCCC1=C[CH-]C(=C1)C.[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


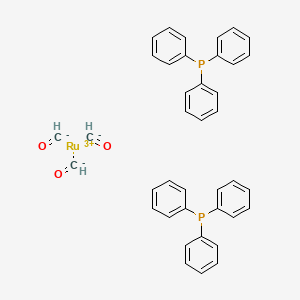
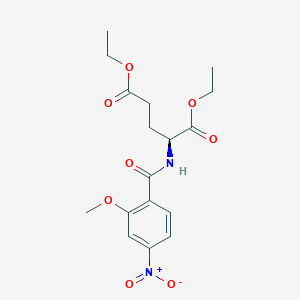
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)
![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)
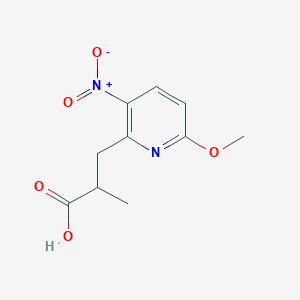
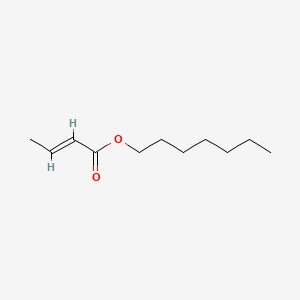
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
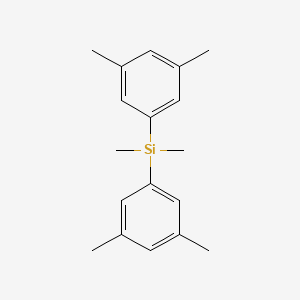
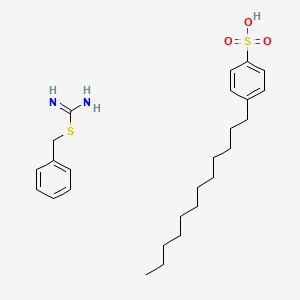
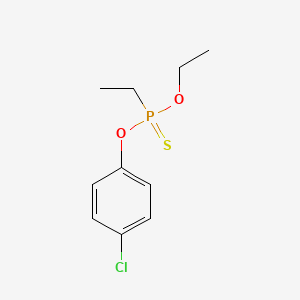
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)

